molecular formula C19H21BrN2O4S B186873 N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide CAS No. 6231-49-8

N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

Cat. No. B186873
CAS RN: 6231-49-8
M. Wt: 453.4 g/mol
InChI Key: KZZCBAMLTIBLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is known for its ability to inhibit certain enzymes and has been used in various studies to better understand the mechanisms of action of these enzymes.

Mechanism Of Action

The mechanism of action of N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide involves its ability to bind to certain enzymes and inhibit their activity. This compound is known to bind to the active site of enzymes such as PARP and CK2, preventing them from carrying out their normal functions.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide depend on the specific enzyme that it is inhibiting. For example, inhibition of PARP has been shown to increase sensitivity to DNA-damaging agents such as chemotherapy and radiation therapy, while inhibition of CK2 has been shown to affect cellular signaling pathways and cell proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in lab experiments include its ability to selectively inhibit certain enzymes and its relatively low toxicity. However, its limitations include its potential for off-target effects and the need for careful optimization of experimental conditions.

Future Directions

There are many potential future directions for research involving N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide. Some possible areas of study include the development of more selective inhibitors of PARP and CK2, the use of this compound in combination with other drugs to enhance efficacy, and the investigation of its potential for use in other areas of research beyond cancer and cellular signaling pathways.
Conclusion
In conclusion, N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a valuable tool for scientific research in the fields of cancer and cellular signaling pathways. Its ability to selectively inhibit certain enzymes has led to a better understanding of the mechanisms of action of these enzymes and has potential for future development in these areas of study.

Synthesis Methods

The synthesis of N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final product.

Scientific Research Applications

N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been used in various scientific studies to better understand the mechanisms of action of certain enzymes. For example, it has been used as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) in studies related to cancer and DNA repair. It has also been used as an inhibitor of the enzyme protein kinase CK2 in studies related to cellular signaling pathways.

properties

CAS RN

6231-49-8

Product Name

N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

Molecular Formula

C19H21BrN2O4S

Molecular Weight

453.4 g/mol

IUPAC Name

N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C19H21BrN2O4S/c20-17-6-8-18(9-7-17)27(24,25)22(14-16-4-2-1-3-5-16)15-19(23)21-10-12-26-13-11-21/h1-9H,10-15H2

InChI Key

KZZCBAMLTIBLKA-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1COCCN1C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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